6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one
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Overview
Description
The compound is likely a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromoacetyl group attached to it, which could potentially make it reactive.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dihydro-1H-quinoline-2-one with a bromoacetyl chloride or a similar bromoacetyl compound.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of this compound could be studied under various conditions to understand its potential reactions. The bromoacetyl group is likely to be reactive and could undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques.Scientific Research Applications
Antiseptic Properties
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and its derivatives demonstrate notable antiseptic properties. Studies have shown that compounds in this series are effective antiseptics against various bacteria, including Staphylococcus and E. coli, and their efficacy is not significantly diminished by the presence of serum. This indicates their potential in developing antiseptic agents with broad-spectrum activity (Browning, Cohen, Ellingworth, & Gulbransen, 1926).
Synthesis of Quinoline-Based Compounds
This compound is pivotal in the synthesis of various quinoline-based compounds. For instance, efficient one-pot synthesis methods have been developed for creating N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, highlighting the versatility of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in pharmaceutical chemistry (Li, Li, & Gao, 2016).
Antimicrobial Evaluation
Compounds derived from 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one have been synthesized and evaluated for their antimicrobial properties. These novel compounds have shown promising results in combating microbial infections, thereby contributing to the field of antimicrobial research (Gomha & Dawood, 2014).
Theoretical Studies on Quinoline Derivatives
Theoretical studies focusing on quinoline derivatives, including those similar to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, have been conducted to understand their reactivity and stability. These studies provide insights into the interaction sites and mechanisms involved in reactions with these compounds, aiding in the development of new bioactive materials (Bede, Assoma, Alao, Yapo, & Kone, 2019).
Antimicrobial and Antimalarial Agents
Quinoline derivatives, including those related to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, have been explored for their use as antimicrobial and antimalarial agents. The synthesis of novel quinoline-based triazoles and their subsequent evaluation against various microorganisms and malaria parasites highlight the medicinal potential of these compounds (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Safety And Hazards
The safety and hazards associated with this compound would be determined through toxicological studies. This would involve studying the compound’s effects on cells and animals.
Future Directions
Future research could involve studying the compound’s potential uses. This could involve exploring its potential as a pharmaceutical drug, its reactivity towards other compounds, and its potential uses in materials science.
properties
IUPAC Name |
6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMOBQFBGOEGEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373579 |
Source
|
Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one | |
CAS RN |
70639-82-6 |
Source
|
Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70639-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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